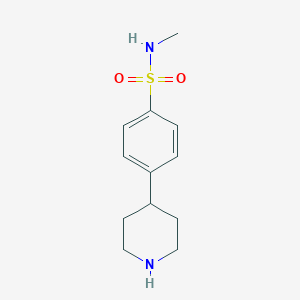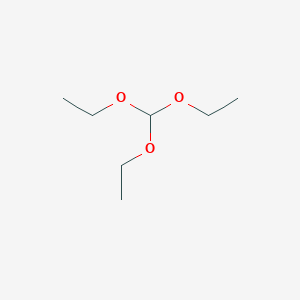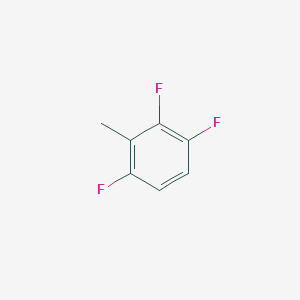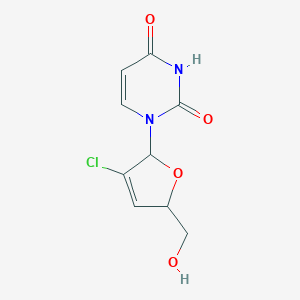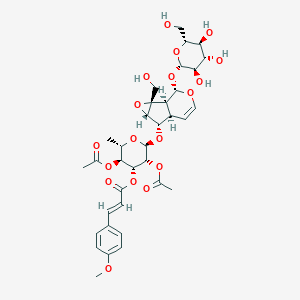
Scropolioside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scropolioside A is a compound found in the Scrophularia genus, which includes about 350 species commonly known as figwort . It is one of the iridoid glycosides, which are the most common compounds in this genus . Scropolioside A has shown potential for anti-inflammatory, hepatoprotective, and wound healing activity .
Molecular Structure Analysis
The molecular formula of Scropolioside A is C35H44O18 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis
The main metabolic reactions of Scropolioside A involve hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . The prototype of Scropolioside A is widely distributed in tissues found in the heart, liver, spleen, lung, kidney, stomach, and small intestine of rats, and mainly distributed in the stomach, small intestine, kidney, and liver .Physical And Chemical Properties Analysis
Scropolioside A has a molecular weight of 752.71 . Its boiling point is predicted to be 866.6±65.0 °C, and its density is predicted to be 1.50±0.1 g/cm3 . The pKa value is predicted to be 12.79±0.70 .Applications De Recherche Scientifique
Anti-Inflammatory Properties
- Scropolioside A has demonstrated significant anti-inflammatory effects. In mice, it effectively reduced inflammation in models of delayed-type hypersensitivity, showing a notable reduction in edema and cell infiltration. This compound also inhibited the production of various inflammatory mediators such as prostaglandin E2, leukotriene B4, nitric oxide, and several interleukins, while modifying the expression of nitric oxide synthase-2 and cyclooxygenase-2. Additionally, it affected the activation of the nuclear factor-kappaB in macrophages (Bas et al., 2007).
Comparison with Other Scropoliosides
- The anti-inflammatory activities of various scropoliosides, including scropolioside A, have been compared. These studies focused on their effects on nuclear factor (NF)-κB activity, cytokines mRNA expression, IL-1β secretion, and cyclooxygenase-2 activity. Scropolioside B, closely related to scropolioside A, showed the strongest anti-inflammatory effects among the compounds tested (Zhu et al., 2015).
Antimicrobial and Antiprotozoal Activities
Scropolioside A, along with other compounds from the Scrophularia genus, has been studied for antimicrobial properties. It exhibited moderate antibacterial activity against multidrug and methicillin-resistant Staphylococcus aureus (MRSA) and a panel of rapidly growing mycobacteria. This suggests its potential use in addressing antibiotic-resistant bacterial infections (Stavri et al., 2006).
Additionally, its antiprotozoal activity has been evaluated, showing effectiveness against various kinetoplastid parasites, indicating potential applications in treating diseases like leishmaniasis and trypanosomiasis (Alkhaldi et al., 2019).
Wound Healing
- Scropolioside A has been found to stimulate the growth of human dermal fibroblasts in vitro, suggesting its potential role in wound healing processes. This aligns with the ethnobotanical use of plants containing scropolioside A for healing wounds (Stevenson et al., 2002).
Orientations Futures
The diverse chemical compounds and biological activities of the Scrophularia genus, including Scropolioside A, will motivate further investigation on this genus as a source of new therapeutic medications . The anti-inflammatory properties of Scropolioside A, in particular, highlight it as a potential drug for the treatment of rheumatoid arthritis and atherosclerosis .
Propriétés
Numéro CAS |
116064-68-7 |
|---|---|
Nom du produit |
Scropolioside A |
Formule moléculaire |
C35H44O18 |
Poids moléculaire |
752.7 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O18/c1-15-27(47-16(2)38)29(50-22(40)10-7-18-5-8-19(44-4)9-6-18)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |
Clé InChI |
RRBUKTFTHGQFCF-MLFNGFKZSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |
Synonymes |
scropolioside A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



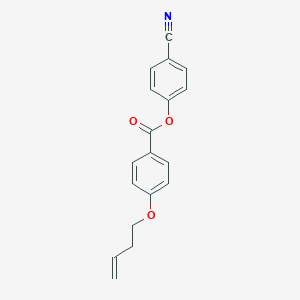
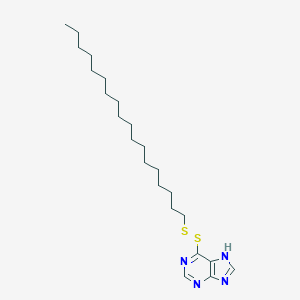
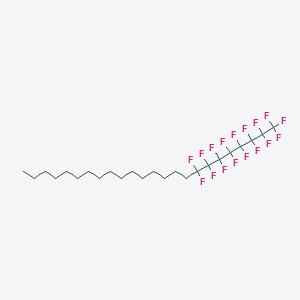
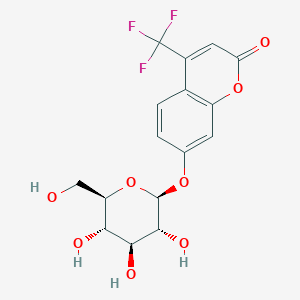
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
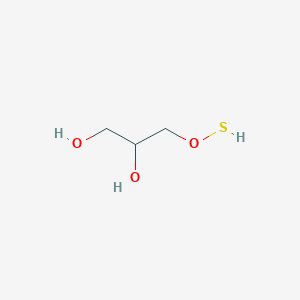
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)
